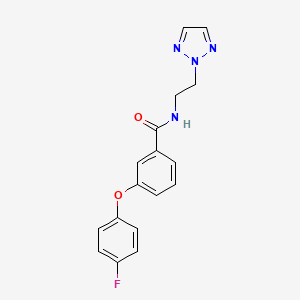

![molecular formula C20H18N4O3S B2578260 Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate CAS No. 893999-28-5](/img/structure/B2578260.png)

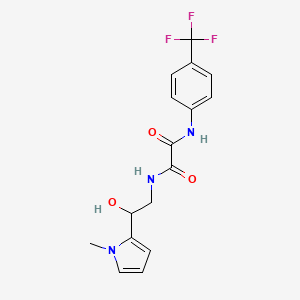

Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate, also known as PMSA or PyMSA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PMSA is a sulfhydryl-containing molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research on the asymmetric intramolecular Michael reaction of acyclic compounds has led to the development of versatile chiral building blocks for alkaloid synthesis. These efforts are part of broader investigations into heterocycles in asymmetric synthesis, highlighting the synthetic utility of ethyl-containing compounds for constructing complex molecular architectures with enantioselective approaches. The creation of pyrrolidine and piperidine derivatives from such reactions demonstrates the potential of these methods in synthesizing chiral molecules that are foundational to various alkaloid structures (Hirai et al., 1992).

Radical-Mediated Cleavage and Synthesis of α-Fluoro Esters

The radical-mediated cleavage of π-deficient heterocyclic sulfones, using compounds like ethyl 2-(pyridin-2-ylsulfonyl)hexanoate, showcases a mild methodology for sulfone moiety removal. This process facilitates the synthesis of α-fluoro esters, indicating the compound's role in introducing fluorinated motifs into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals with enhanced properties (Wnuk et al., 1996).

Novel Heterocyclic Compound Synthesis

The synthesis of nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate demonstrates the chemical versatility of ethyl-containing compounds in creating complex heterocyclic structures. Such synthetic strategies are crucial for developing new molecules with potential therapeutic applications, exploring the chemical space for drug discovery (Khadem et al., 1989).

properties

IUPAC Name |

ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-7-3-4-8-17(15)22-18(25)13-28-19-10-9-16(23-24-19)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQODTQVNNSJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

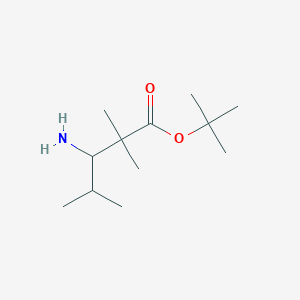

Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)

![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)

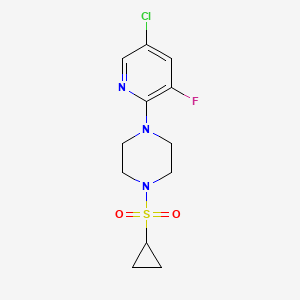

![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)